Isoamyl isobutyrate
Overview
Description
It is a colorless to almost colorless liquid with a fruity odor reminiscent of apricot and pineapple . This compound is commonly found in various fruits such as bananas, grapes, melons, and papayas . It is extensively used in flavor compositions to introduce light, fruity notes in products like apple, apricot, banana, berry, and peach .
Mechanism of Action
Target of Action
Isoamyl isobutyrate, also known as isopentyl isobutyrate, is a fatty acid ester obtained by the formal condensation of isoamylol with isobutyric acid . It is primarily a metabolite, an intermediate or product resulting from metabolism . .
Biochemical Pathways
This compound is a product of the condensation of isoamylol and isobutyric acid . It is involved in the metabolic pathways of these two compounds.
Pharmacokinetics
As a fatty acid ester, it is likely metabolized in the body into its constituent compounds, isoamylol and isobutyric acid .
Result of Action
As a metabolite, it may play a role in various metabolic processes .
Biochemical Analysis
Biochemical Properties
Isoamyl isobutyrate is a synthetic compound that is used in various applications, particularly in the flavor and fragrance industry
Cellular Effects
It is known that the compound has a boiling point of 169-171 °C and a density of 0.856 g/mL at 25 °C , which may influence its interactions with cells
Molecular Mechanism
It is known that the compound has a molecular weight of 158.24 and a specific structure
Preparation Methods
Isoamyl isobutyrate can be synthesized by passing vapors of isobutyl alcohol and isoamyl alcohol over a silver-activated copper-manganese oxide catalyst . This method involves the esterification of isoamylol with isobutyric acid under specific conditions to yield the desired ester . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Isoamyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert isopentyl isobutyrate into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isoamyl isobutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: This compound is studied for its role in natural fruit aromas and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug formulation.
Comparison with Similar Compounds
Isoamyl isobutyrate is similar to other esters such as:
Ethyl acetate: Known for its sweet, fruity odor, commonly used as a solvent and in flavorings.
Methyl butyrate: Has a fruity odor similar to pineapple, used in flavorings and perfumes.
Isopropyl butyrate: Known for its pleasant fruity odor, used in flavorings and fragrances. What sets isopentyl isobutyrate apart is its unique combination of isoamylol and isobutyric acid, giving it a distinct fruity aroma profile that is highly valued in the flavor and fragrance industry.
Properties
IUPAC Name |
3-methylbutyl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGLSWXJMRZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062131 | |
Record name | Isopentyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
168.00 to 171.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylbutyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2050-01-3 | |
Record name | Isoamyl isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methyl-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopentyl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF0ZT103EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylbutyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036234 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing isoamyl isobutyrate, and how do their efficiencies compare?
A1: Several methods exist for synthesizing this compound, with varying efficiencies:
- Acid-catalyzed esterification: This traditional method utilizes a strong acid catalyst, such as sulfuric acid or, more recently, gallium sulfate []. While effective, it can suffer from drawbacks like long reaction times, harsh conditions, and potential environmental concerns.
- Cation exchange resins: Employing cation exchange resins like NKC-9 offers a greener alternative []. This method has demonstrated high conversion rates (up to 99.3%) and good catalyst reusability.
- Lipase-catalyzed esterification: This enzymatic approach, often conducted in reversed micelle systems (e.g., CTAB/n-hexane or AOT/n-hexane) with lipases like CCL, offers high conversion rates (up to 99%) under mild conditions [, ].
- Solid acid catalysts: Researchers have explored using phosphotungstic acid supported on kaolin as a catalyst []. This method boasts a 97.9% esterification rate and potentially addresses some limitations of traditional acid catalysts.
- Sodium Bisulfate Catalysis: This method provides a simple and efficient route to various isoamyl carboxylates, including this compound, with mild reaction conditions and high yields [].
Q2: Besides its characteristic fruity aroma, are there other applications for this compound?
A2: While primarily known as a flavoring agent, research suggests potential applications in other areas:
- Food Industry: this compound is a key aroma compound in various fruits, including bananas []. Understanding its role in fruit ripening could be valuable for flavor enhancement and quality control in the food industry.
Q3: Are there any known analytical methods for detecting and quantifying this compound in complex mixtures?
A3: Yes, researchers utilize sophisticated techniques to analyze this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): This powerful method enables the separation and identification of volatile compounds like this compound in complex mixtures, such as fruit extracts [, ]. Coupling GC with tandem mass spectrometry (GC-MS/MS) enhances sensitivity and selectivity for accurate quantification.
- Solid-Phase Microextraction (SPME): This technique, often combined with GC-MS, provides a solvent-free method for extracting and concentrating volatile compounds from samples []. This combination allows for sensitive and efficient analysis of this compound in various matrices.
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